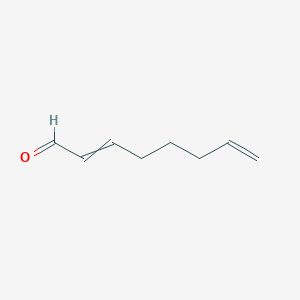![molecular formula C13H28O2Si B14281456 Butanal, 4-[[tris(1-methylethyl)silyl]oxy]- CAS No. 157310-14-0](/img/structure/B14281456.png)
Butanal, 4-[[tris(1-methylethyl)silyl]oxy]-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Butanal, 4-[[tris(1-methylethyl)silyl]oxy]- is an organic compound with the molecular formula C13H28O2Si and a molecular weight of 244.45 g/mol . This compound is a derivative of butanal, where the hydrogen atom at the fourth position is replaced by a tris(1-methylethyl)silyl group. It is used in various chemical syntheses and industrial applications due to its unique structural properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of Butanal, 4-[[tris(1-methylethyl)silyl]oxy]- typically involves the hydrosilylation of butanal with tris(1-methylethyl)silane. This reaction is catalyzed by transition metals such as platinum or rhodium under controlled conditions of temperature and pressure .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and advanced catalytic systems enhances the efficiency of the production process .
Types of Reactions:
Oxidation: Butanal, 4-[[tris(1-methylethyl)silyl]oxy]- can undergo oxidation reactions to form corresponding carboxylic acids.
Reduction: It can be reduced to form alcohols.
Substitution: The compound can participate in substitution reactions where the silyl group is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Various nucleophiles can be used under acidic or basic conditions to facilitate substitution reactions.
Major Products:
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Substitution: Compounds with different functional groups replacing the silyl group.
Applications De Recherche Scientifique
Butanal, 4-[[tris(1-methylethyl)silyl]oxy]- is utilized in various scientific research fields:
Chemistry: It serves as a building block in organic synthesis and the development of new materials.
Biology: The compound is used in the study of biochemical pathways and enzyme interactions.
Industry: The compound is used in the production of specialty chemicals and advanced materials
Mécanisme D'action
The mechanism of action of Butanal, 4-[[tris(1-methylethyl)silyl]oxy]- involves its interaction with various molecular targets. The silyl group enhances the compound’s stability and reactivity, allowing it to participate in a wide range of chemical reactions. The pathways involved include nucleophilic addition, electrophilic substitution, and radical reactions .
Comparaison Avec Des Composés Similaires
Butanal: The parent compound without the silyl group.
Butanal, 4-[[trimethylsilyl]oxy]-: A similar compound with a trimethylsilyl group instead of tris(1-methylethyl)silyl.
Butanal, 4-[[triethylsilyl]oxy]-: Another similar compound with a triethylsilyl group
Uniqueness: Butanal, 4-[[tris(1-methylethyl)silyl]oxy]- is unique due to the presence of the bulky tris(1-methylethyl)silyl group, which imparts distinct steric and electronic properties. This makes it more reactive and versatile in various chemical reactions compared to its analogs .
Propriétés
Numéro CAS |
157310-14-0 |
|---|---|
Formule moléculaire |
C13H28O2Si |
Poids moléculaire |
244.44 g/mol |
Nom IUPAC |
4-tri(propan-2-yl)silyloxybutanal |
InChI |
InChI=1S/C13H28O2Si/c1-11(2)16(12(3)4,13(5)6)15-10-8-7-9-14/h9,11-13H,7-8,10H2,1-6H3 |
Clé InChI |
FKBHQOYTZWRTFO-UHFFFAOYSA-N |
SMILES canonique |
CC(C)[Si](C(C)C)(C(C)C)OCCCC=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


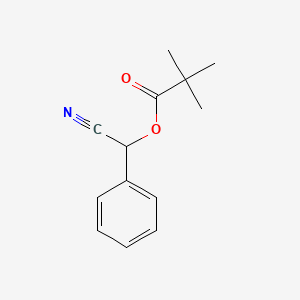
![4-{[4-(4-Butylcyclohexyl)phenyl]ethynyl}-1,2-difluorobenzene](/img/structure/B14281377.png)
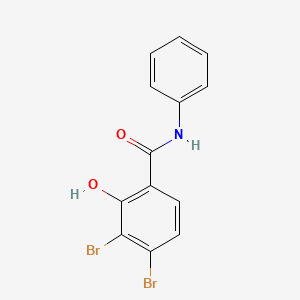
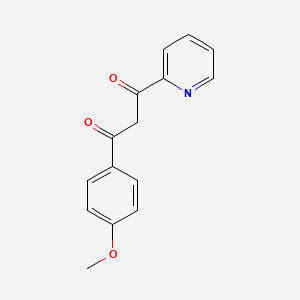
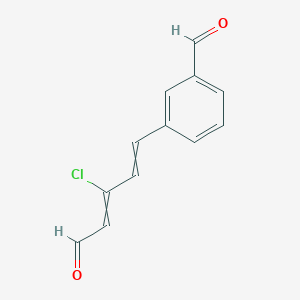
![3-[1-(4-Nitroanilino)ethylidene]-4-oxocyclohexa-1,5-diene-1-carboxylic acid](/img/structure/B14281404.png)
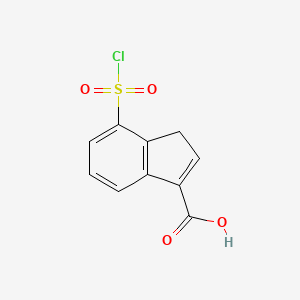
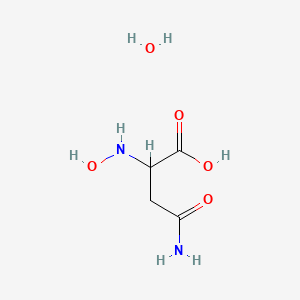
![2-[2,3-Difluoro-4-(heptyloxy)phenyl]-5-nonylpyrimidine](/img/structure/B14281425.png)
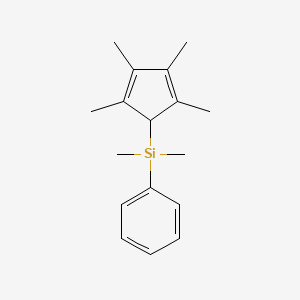
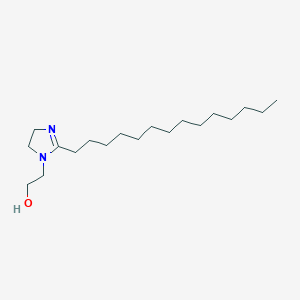
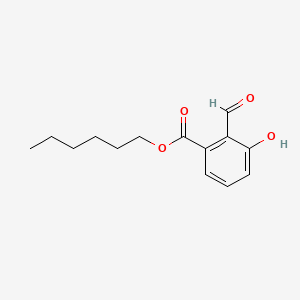
![1-Methylcyclohepta[d]imidazol-1-ium iodide](/img/structure/B14281462.png)
